molecular formula C12H12ClN3OS2 B12464827 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B12464827
M. Wt: 313.8 g/mol
InChI Key: VKUQKWXJGUMNFU-UHFFFAOYSA-N
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Description

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 3-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves multiple steps starting from 4-chlorobenzoic acid . The process includes:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to 4-chlorobenzohydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride reacts with propanamide to yield the final product.

Chemical Reactions Analysis

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to its biological effects .

Comparison with Similar Compounds

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H12ClN3OS2

Molecular Weight

313.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17)

InChI Key

VKUQKWXJGUMNFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl

Origin of Product

United States

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